5-Bromo-2-ethyl-3-nitropyridine
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Overview
Description
5-Bromo-2-ethyl-3-nitropyridine is a chemical compound with the molecular formula C7H8BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of nitropyridines, which are related to this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines can be synthesized .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom, an ethyl group, and a nitro group . The exact positions of these substituents on the pyridine ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis
Nitropyridines, including this compound, can undergo various chemical reactions. For instance, 3-nitropyridine can be used to synthesize 5-nitropyridine-2-sulfonic acid in a two-step reaction . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Scientific Research Applications
Synthesis of 2-Amino-5-ethoxypyridine : Although not a direct application of 5-Bromo-2-ethyl-3-nitropyridine, the study by Hertog et al. (2010) shows the limitations in using 5-bromo-2-nitropyridine as a starting material due to side reactions. This highlights the challenges in synthetic pathways involving similar compounds (Hertog, Jouwersma, Van Der Wal, & Willebrands-Schogt, 2010).
Large-Scale Production : Agosti et al. (2017) discussed the large-scale synthesis of 5-Bromo-2-nitropyridine, demonstrating its industrial applicability and the safety considerations necessary for its production (Agosti, Bertolini, Bruno, Lautz, Glarner, & Deichtmann, 2017).
Toxicity Study : A case report by Shi et al. (2022) highlighted the toxic effects of 5-Bromo-2-nitropyridine in humans, showing its potential hazards in industrial settings (Shi, Yu, Zhao, Wen, Li, Kan, & Jian, 2022).
Spectroscopic Studies : Sundaraganesan et al. (2005) conducted FT-Raman and FT-IR spectroscopic studies of 5-bromo-2-nitropyridine, providing insights into its molecular structure and vibrational characteristics (Sundaraganesan, Ilakiamani, Saleem, Wojciechowski, & Michalska, 2005).
Pharmaceutical Research : A study by Arulaabaranam et al. (2021) explored the physicochemical parameters of 5-Bromo-3-nitropyridine-2-carbonitrile, a derivative of this compound, for potential pharmaceutical applications (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Antitumor Activity : Temple et al. (1992) reported on the antitumor activity of compounds derived from 5-nitropyridine, which is structurally related to this compound, indicating its potential in cancer research (Temple, Rener, Waud, & Noker, 1992).
Optical Properties : Gündüz and Kurban (2018) studied the photophysical and optical properties of 5-Bromo-2-nitropyridine, which could be relevant for applications in materials science (Gündüz & Kurban, 2018).
Safety and Hazards
5-Bromo-2-nitropyridine, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Mechanism of Action
Target of Action
It’s known that nitropyridines are often used in the synthesis of various biologically active compounds . Therefore, the specific targets can vary depending on the final compound synthesized using 5-Bromo-2-ethyl-3-nitropyridine.
Mode of Action
This compound likely interacts with its targets through the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound that it’s used to synthesize. As a building block in organic synthesis, it’s involved in the Suzuki–Miyaura cross-coupling reaction, which is a key step in the synthesis of many organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction it’s involved in requires specific conditions, such as the presence of a palladium catalyst and a base .
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines can participate in various biochemical reactions
Cellular Effects
A related compound, 5-Bromo-2-nitropyridine, has been reported to cause methemoglobinemia, hemolytic anemia, rhabdomyolysis, and acute renal failure when absorbed through the skin and respiratory tract
Molecular Mechanism
Nitropyridines can participate in various chemical reactions, including Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction
Properties
IUPAC Name |
5-bromo-2-ethyl-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMZSVDTYPUKEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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